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Compound of Interest

Compound Name: Eupalinolide K

Cat. No.: B10818578

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of

various Eupalinolide analogs, focusing on their anticancer activities. The information is

compiled from recent studies to aid in the understanding and future development of this

promising class of natural compounds.

Comparative Analysis of Biological Activity
Eupalinolide analogs, sesquiterpene lactones isolated from Eupatorium lindleyanum, have

demonstrated significant potential as anticancer agents. Their activity varies based on

structural modifications, influencing their potency and mechanism of action against different

cancer cell lines. This section summarizes the available quantitative data on the cytotoxic and

anti-metastatic effects of key Eupalinolide analogs.
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Analog
Cancer
Type

Cell Line(s)
Biological
Activity

IC50
Value(s)

Reference(s
)

Eupalinolide

A

Pancreatic

Cancer
MiaPaCa-2 Cytotoxicity

Not explicitly

stated, but

less potent

than

Eupalinolide

B

[1]

Eupalinolide

B

Laryngeal

Cancer
TU686 Cytotoxicity 6.73 µM [2]

TU212 Cytotoxicity 1.03 µM [2]

M4e Cytotoxicity 3.12 µM [2]

AMC-HN-8 Cytotoxicity 2.13 µM [2]

Hep-2 Cytotoxicity 9.07 µM [2]

LCC Cytotoxicity 4.20 µM [2]

Pancreatic

Cancer

MiaPaCa-2,

PANC-1, PL-

45

Cytotoxicity

Most potent

among A, B,

and O

[1][3]

Eupalinolide

J

Triple-

Negative

Breast

Cancer

MDA-MB-231 Cytotoxicity
3.74 ± 0.58

µM
[4]

MDA-MB-468 Cytotoxicity
4.30 ± 0.39

µM
[4]

Glioblastoma

& Triple-

Negative

Breast

Cancer

U251, MDA-

MB-231

Anti-

metastasis
- [5][6]

Eupalinolide

O

Triple-

Negative

MDA-MB-231 Cytotoxicity 10.34 µM

(24h), 5.85

[7]
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Breast

Cancer

µM (48h),

3.57 µM

(72h)

MDA-MB-453 Cytotoxicity

11.47 µM

(24h), 7.06

µM (48h),

3.03 µM

(72h)

[7]

MDA-MB-468 Cytotoxicity
1.04 µM

(72h)
[8]

Pancreatic

Cancer
MiaPaCa-2 Cytotoxicity

Not explicitly

stated, but

less potent

than

Eupalinolide

B

[1]

Note: The IC50 values presented are from different studies and may not be directly comparable

due to variations in experimental conditions.

Mechanisms of Action: A Structural Perspective
The subtle structural differences among Eupalinolide analogs lead to distinct mechanisms of

action.

Eupalinolide B has been shown to induce apoptosis and elevate reactive oxygen species

(ROS) levels in pancreatic cancer cells.[1][3] Its mechanism may also involve the disruption of

copper homeostasis, leading to a form of cell death known as cuproptosis.[1]

Eupalinolide J inhibits cancer metastasis by promoting the ubiquitin-dependent degradation of

Signal Transducer and Activator of Transcription 3 (STAT3).[5][6][9] This action downregulates

the expression of metastasis-related genes like MMP-2 and MMP-9.[5][6]

Eupalinolide O induces apoptosis in triple-negative breast cancer cells by modulating ROS

generation and the Akt/p38 MAPK signaling pathway.[7][10] It has also been observed to cause
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cell cycle arrest at the G2/M phase.[8][11]

The following diagram illustrates the proposed signaling pathway for Eupalinolide J's anti-

metastatic activity.
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Treat with Eupalinolide analogs

Incubate for 24-72h

Add CCK-8 solution

Incubate for 1-4h
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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